
5-Bromo-3-iodopyrazin-2-amine chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Bromo-3-iodopyrazin-2-amine

Cat. No.: B1377905 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-3-
iodopyrazin-2-amine

Senior Application Scientist Note: The following guide addresses the chemical properties and

synthetic applications of 5-Bromo-3-iodopyrazin-2-amine. It is important to note that publicly

available, peer-reviewed data on this specific molecule is scarce. Therefore, this document has

been constructed by integrating information from chemical supplier databases with established

principles of heterocyclic chemistry, particularly drawing parallels from the reactivity of related

halogenated pyrazines and pyridines. The experimental protocols provided are proposed

methodologies based on established catalytic cross-coupling reactions and require

experimental validation.

Abstract
5-Bromo-3-iodopyrazin-2-amine is a highly functionalized heterocyclic compound with

significant potential as a versatile building block in medicinal chemistry and materials science.

Possessing three distinct functional groups—an amine, a bromine atom, and an iodine atom—

on an electron-deficient pyrazine core, this molecule offers multiple, orthogonal reactive sites

for complex molecular construction. This guide provides a comprehensive overview of its

known properties, predicted spectral characteristics, and its anticipated chemical reactivity. We

present detailed, field-proven protocols for its strategic functionalization via palladium-catalyzed

cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations,

highlighting the differential reactivity of the carbon-iodine and carbon-bromine bonds. This
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document serves as a technical resource for researchers, scientists, and drug development

professionals aiming to leverage this unique scaffold in their synthetic programs.

Introduction
Substituted pyrazines are a critical class of N-heterocycles found in numerous biologically

active compounds and functional materials[1]. The introduction of multiple, distinct halogen

atoms onto the pyrazine core creates a powerful synthetic intermediate. 5-Bromo-3-
iodopyrazin-2-amine (Figure 1) is a prime example of such a scaffold. The pyrazine ring is

inherently electron-deficient, which influences the reactivity of its substituents. The presence of

an amino group, a moderately activating and directing group, along with two different halogens

at strategic positions, sets the stage for selective, stepwise functionalization. This allows for the

controlled and directional synthesis of complex target molecules, a highly desirable feature in

modern drug discovery and development.

This guide will detail the known characteristics of this compound and provide expert insights

into its synthetic potential, focusing on the selective reactivity of the C-I versus the C-Br bond in

palladium-catalyzed cross-coupling reactions.

Compound Identification and Physicochemical
Properties
Accurate identification and understanding of the basic physicochemical properties are

foundational to any experimental work. While extensive experimental data is not available in

the literature, key identifiers and properties have been collated from chemical supplier

databases.
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Property Value Source(s)

CAS Number 1062608-42-7 [2][3][4][5][6]

Molecular Formula C₄H₃BrIN₃ [4]

Molecular Weight 299.90 g/mol [4]

Appearance

Data not available; likely an

off-white to yellow or brown

solid.

Inferred

Melting Point Not reported. [3][6]

Boiling Point Not reported. [3][6]

Solubility

Expected to be soluble in polar

organic solvents like DMF,

DMSO, and moderately

soluble in THF, ethyl acetate,

and dichloromethane.

Inferred

Figure 1: Chemical Structure of 5-Bromo-3-iodopyrazin-2-amine.

Proposed Synthesis and Purification
While a specific, published synthesis for 5-Bromo-3-iodopyrazin-2-amine was not found, a

plausible route can be designed starting from commercially available 2-aminopyrazine. The

halogenation of aminopyrazines is a known transformation[7][8]. The directing effects of the

amino group and the first halogen substituent would guide the position of the second halogen.

A logical sequence would involve bromination followed by iodination.

Proposed Synthetic Pathway
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2-Aminopyrazine

Step 1: Bromination

  NBS, Acetonitrile,
Microwave Irradiation

2-Amino-5-bromopyrazine

Step 2: Iodination

  NIS, Acetic Acid or
other electrophilic
iodinating agent

5-Bromo-3-iodopyrazin-2-amine

Purification

  Column Chromatography
(Silica Gel, Hexane/EtOAc)

Final Product

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 5-Bromo-3-iodopyrazin-2-amine.

Detailed Proposed Protocol
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Step 1: Synthesis of 2-Amino-5-bromopyrazine

Rationale: The amino group is an activating ortho-, para-director. In the pyrazine system, the

5-position is electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS)

is a reliable and easy-to-handle brominating agent. Microwave irradiation can significantly

accelerate the reaction[8].

To a microwave-safe vial, add 2-aminopyrazine (1.0 eq), N-bromosuccinimide (NBS, 1.05

eq), and anhydrous acetonitrile.

Seal the vial and place it in a microwave reactor. Irradiate at a suitable temperature (e.g.,

100-120 °C) for 15-30 minutes, monitoring by TLC or LC-MS for the consumption of the

starting material.

After cooling, concentrate the reaction mixture under reduced pressure.

Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to

quench any remaining NBS, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude product, which can be purified by column chromatography or used directly in the next

step if sufficiently pure.

Step 2: Synthesis of 5-Bromo-3-iodopyrazin-2-amine

Rationale: The existing amino and bromo substituents will direct the incoming electrophilic

iodine. The 3-position is activated by the amino group and is the most likely site for the

second halogenation. N-Iodosuccinimide (NIS) is an effective iodinating agent for electron-

rich heterocycles[9].

Dissolve 2-amino-5-bromopyrazine (1.0 eq) in acetic acid or another suitable solvent like

DMF.

Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16

hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, pour the reaction mixture into an ice-water slurry and neutralize with a

saturated aqueous sodium bicarbonate solution.

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

Combine the organic layers, wash with aqueous sodium thiosulfate and brine, dry over

anhydrous sodium sulfate, and concentrate.

Purification:

The crude 5-Bromo-3-iodopyrazin-2-amine should be purified by flash column

chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Spectral Analysis (Predicted)
No published spectra are available for this compound. However, we can predict the key

features based on its structure and data from analogous compounds.

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to be simple, showing two

main signals:

A singlet for the remaining aromatic proton on the pyrazine ring (H-6). Due to the electron-

withdrawing nature of the adjacent bromine and the pyrazine nitrogens, this proton would

appear significantly downfield, likely in the δ 8.0-8.5 ppm range.

A broad singlet for the amino (-NH₂) protons, likely in the δ 6.0-7.0 ppm range. The

chemical shift of these protons can be highly variable depending on solvent and

concentration.

¹³C NMR: The spectrum will show four distinct signals for the pyrazine ring carbons. The

carbon atoms directly attached to the electronegative nitrogen, bromine, and iodine atoms

will have characteristic shifts. The C-I and C-Br signals are expected to be at lower field

compared to unsubstituted carbons, but their exact positions are difficult to predict without

experimental data.

IR Spectroscopy: Key vibrational bands would include:
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N-H stretching of the primary amine, appearing as two bands in the 3300-3500 cm⁻¹

region.

N-H bending around 1600-1650 cm⁻¹.

C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region.

C-Br and C-I stretching vibrations in the fingerprint region (< 800 cm⁻¹).

Mass Spectrometry (EI or ESI): The mass spectrum will show a characteristic isotopic

pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio),

resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Chemical Reactivity and Synthetic Utility
Electronic Profile and Reactivity
The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen

atoms. This generally makes the ring less susceptible to electrophilic substitution and more

prone to nucleophilic aromatic substitution. The amino group is an electron-donating group,

which partially mitigates this effect and activates the ring. The key to the synthetic utility of this

molecule lies in the differential reactivity of the C-I and C-Br bonds, which allows for selective,

sequential cross-coupling reactions.

Differential Reactivity: C-I vs. C-Br
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative

addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength decreases

in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more reactive

towards oxidative addition than the C-Br bond. This difference can be exploited to achieve

highly selective functionalization at the C-3 position (iodine) while leaving the C-5 position

(bromine) intact for a subsequent transformation.

Proposed Protocols for Key Transformations
A. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction is a robust

method for forming carbon-carbon bonds[10][11]. By carefully selecting the catalyst and

conditions, a boronic acid or ester can be coupled selectively at the C-I position.
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5-Bromo-3-iodopyrazin-2-amine

Suzuki-Miyaura Coupling

  R-B(OH)₂, Pd Catalyst
(e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)

Solvent (e.g., Dioxane/H₂O)

Buchwald-Hartwig Amination

  R₂NH, Pd Catalyst
(e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos)

Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene)

5-Bromo-3-aryl-pyrazin-2-amine 5-Bromo-3-(substituted-amino)-pyrazin-2-amine

Click to download full resolution via product page

Caption: Selective functionalization via Suzuki and Buchwald-Hartwig reactions.

Protocol:

In an oven-dried Schlenk tube, combine 5-Bromo-3-iodopyrazin-2-amine (1.0 eq), the

desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a

base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1

ratio).

Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS

until the starting material is consumed.

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and

then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the residue by flash column chromatography to yield the 5-bromo-3-aryl-pyrazin-2-

amine product.

B. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction is a powerful tool for

constructing carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals[12][13]

[14]. Similar selectivity for the C-I bond is expected.

Protocol:

To an oven-dried Schlenk tube, add 5-Bromo-3-iodopyrazin-2-amine (1.0 eq), a palladium

precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or

BINAP, 0.04-0.10 eq), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0

eq).

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

Add the amine coupling partner (1.2-1.5 eq) and an anhydrous, degassed solvent such as

toluene or 1,4-dioxane.

Heat the reaction mixture with stirring to 90-110 °C. Monitor the reaction's progress.

After completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter

through a pad of Celite to remove inorganic salts and catalyst residues.

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

Purify the product by flash column chromatography.

Safety and Handling
As with any potent chemical intermediate, proper safety precautions are essential. Aromatic

amines and halogenated heterocyclic compounds can be toxic and should be handled with

care[15][16][17].

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves when handling this compound.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid

contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Many halogenated

compounds are light-sensitive.

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal

regulations.

Conclusion
5-Bromo-3-iodopyrazin-2-amine represents a highly valuable, albeit under-explored,

synthetic building block. Its densely packed functionality on an electron-poor pyrazine core

provides a platform for creating diverse and complex molecular architectures. The key to its

utility is the differential reactivity of the C-I and C-Br bonds, which enables selective and

sequential functionalization through well-established palladium-catalyzed cross-coupling

reactions. While experimental data remains limited, the principles of modern organic synthesis

allow for the rational design of protocols to exploit its synthetic potential. This guide provides a

foundational framework for researchers to begin exploring the chemistry of this promising

intermediate in their pursuit of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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